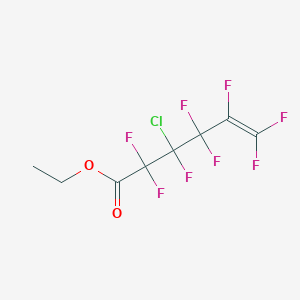
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a chlorine atom, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropropene and ethyl chloroacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include transition metal complexes.
Reaction Steps: The process involves multiple steps, including halogenation, fluorination, and esterification. Each step requires specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the compound allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used. These reactions are often conducted at low temperatures to control the reaction rate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while addition reactions with halogens produce dihalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in bioimaging and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can also form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate can be compared with other fluorinated compounds, such as:
Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate: Similar in structure but lacks the chlorine atom and double bond.
Ethyl 3-bromo-2,2,3,4,4,5,6,6-octafluorohex-5-enoate: Contains a bromine atom instead of chlorine.
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluoropentanoate: Lacks the double bond present in the original compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
64566-20-7 |
|---|---|
Molekularformel |
C8H5ClF8O2 |
Molekulargewicht |
320.56 g/mol |
IUPAC-Name |
ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate |
InChI |
InChI=1S/C8H5ClF8O2/c1-2-19-5(18)7(15,16)8(9,17)6(13,14)3(10)4(11)12/h2H2,1H3 |
InChI-Schlüssel |
UHISJWUSGBCTTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C(C(=C(F)F)F)(F)F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)

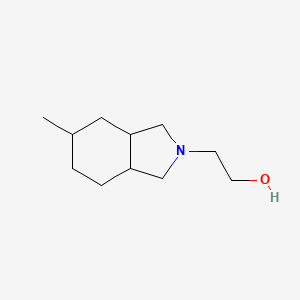
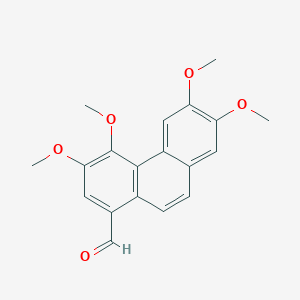
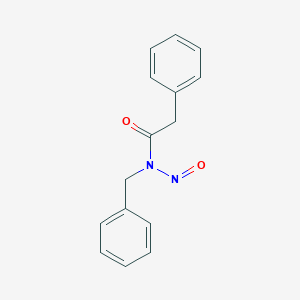
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
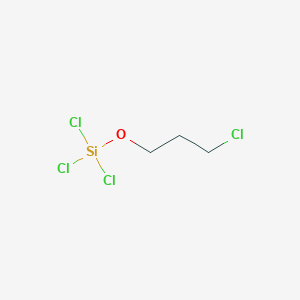
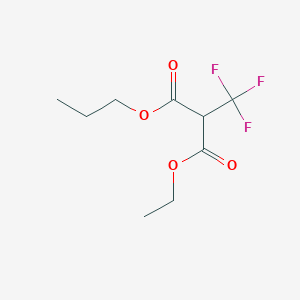



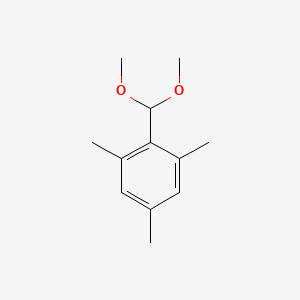
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
